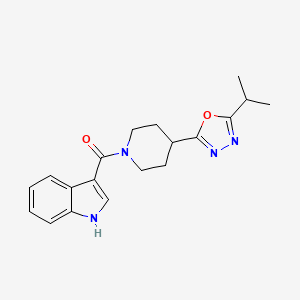

(1H-indol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

(1H-indol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a central indole core linked via a methanone bridge to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimalarial, antimicrobial, and receptor-binding properties. The isopropyl group on the oxadiazole likely modulates lipophilicity, influencing membrane permeability and target engagement .

Properties

IUPAC Name |

1H-indol-3-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)19(24)15-11-20-16-6-4-3-5-14(15)16/h3-6,11-13,20H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYMTMPHHXPQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1H-indol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a hybrid molecule that combines the indole and oxadiazole moieties, both known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular formula of the compound is with a molecular weight of 312.37 g/mol. The structure features an indole ring fused with a piperidine containing a substituent oxadiazole group, which contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing indole and oxadiazole rings exhibit a wide range of biological activities. These include:

- Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Oxadiazole derivatives are noted for their antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

- Receptor Modulation : The piperidine moiety can interact with neurotransmitter receptors, potentially leading to neuroprotective effects .

- Reactive Oxygen Species (ROS) Generation : Certain oxadiazole derivatives induce oxidative stress in cancer cells, leading to cell death .

Anticancer Activity

A study evaluating the antiproliferative effects of oxadiazole derivatives found that some exhibited IC50 values below 30 µM against various human cancer cell lines, including breast and lung cancers . The compound has shown promise in preliminary studies for similar activity.

Antimicrobial Properties

Research on oxadiazole derivatives indicates significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential therapeutic applications in treating infections caused by resistant bacteria .

Neuroprotective Effects

The piperidine component may confer neuroprotective properties, as seen in related compounds that modulate neurotransmitter systems. This suggests potential applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the oxadiazole family, including those containing indole moieties, exhibit promising anticancer properties. For instance, compounds similar to (1H-indol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been shown to inhibit cancer cell proliferation across various lines, including breast cancer (MCF-7) and leukemia cell lines. The presence of the indole structure is often associated with enhanced cytotoxicity due to its ability to interact with biological targets such as DNA and enzymes involved in cell division .

Anti-inflammatory Effects

Compounds containing the oxadiazole ring system have demonstrated anti-inflammatory effects in several studies. The mechanism often involves the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines. This suggests that (1H-indol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone could be explored further as a potential treatment for conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogens. This makes it a candidate for further investigation in the field of infectious diseases .

Multi-component Reactions

Multi-component reactions (MCRs) are advantageous for synthesizing complex molecules efficiently. They allow for the simultaneous formation of multiple bonds in a single reaction step, reducing the number of purification steps required .

Cyclization Reactions

Cyclization reactions are crucial for forming the oxadiazole ring from appropriate precursors such as hydrazines and carbon disulfide under specific conditions. Optimizing reaction parameters like temperature and solvent can significantly affect yield and purity .

Case Study 1: Anticancer Screening

A study conducted by Arafa et al. evaluated several indole-based oxadiazole derivatives for anticancer activity using MTT assays against human cancer cell lines. Among these compounds, certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating strong potential for development as anticancer agents .

Case Study 2: Anti-inflammatory Research

In a separate investigation into anti-inflammatory agents, researchers synthesized a series of oxadiazole derivatives and assessed their effects on COX enzyme inhibition. The results showed that some compounds significantly reduced inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Hypothetical extrapolation based on similar derivatives.

Key Observations:

Antimalarial Activity : The pyridine-piperidine analogue (EC50 = 3 nM) outperforms other indole derivatives, suggesting that electron-deficient aromatic systems (e.g., pyridine) enhance antimalarial potency compared to oxadiazole-containing derivatives .

Receptor Binding: Indole derivatives with morpholinoethyl or oxadiazole-piperidine groups exhibit cannabinoid receptor (CB1) affinity. Optimal side-chain length (C4–C6) and indole’s π-system are critical for activity, as seen in pyrrole analogues with reduced potency .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

*Predicted using fragment-based methods.

Key Insights:

- The oxadiazole ring in the target compound confers metabolic stability due to resistance to oxidative degradation, a known advantage over morpholinoethyl or pyridine groups .

- The isopropyl group increases logP, which may enhance tissue penetration but necessitate formulation optimization for solubility .

Q & A

What are the optimal synthetic routes for (1H-indol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how do reaction conditions influence yield?

Answer:

The synthesis of indole-containing methanones typically involves coupling reactions between indole derivatives and functionalized piperidine-oxadiazole intermediates. For example, analogous compounds like (1H-indol-3-yl)(thiazol-2-yl)methanone derivatives have been synthesized via nucleophilic substitution or condensation reactions under mild conditions (room temperature, anhydrous solvents) with yields ranging from 40% to 93% . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity.

- Catalysts : Acidic or basic catalysts (e.g., NaOH, NaHCO₃) optimize intermediate formation.

- Purification : Column chromatography or recrystallization (e.g., methanol) improves purity .

Contradictions in yield often arise from steric hindrance at the indole C3 position or instability of the oxadiazole ring under prolonged heating .

How can researchers resolve spectral data contradictions when characterizing the compound’s piperidine-oxadiazole moiety?

Answer:

The piperidine-oxadiazole core requires multi-modal spectral validation:

- ¹H/¹³C NMR : Look for distinct oxadiazole proton signals (δ 8.5–9.5 ppm) and piperidine methylene/methine peaks (δ 2.5–4.0 ppm). Conflicting data may arise from tautomerism in the oxadiazole ring or solvent-induced shifts .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of the isopropyl group (C₃H₇) from the oxadiazole moiety is a diagnostic marker .

- FTIR : Validate the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and oxadiazole C=N vibrations (~1500 cm⁻¹) .

What methodological approaches are recommended for evaluating the compound’s biological activity, particularly its kinase inhibition potential?

Answer:

- Molecular docking : Use crystal structures of target kinases (e.g., MAPK PDB ID: 1A9) to assess binding affinity. The indole ring and oxadiazole group often interact with hydrophobic pockets and catalytic lysine residues .

- In vitro assays : Measure IC₅₀ values using kinase activity kits (e.g., ADP-Glo™). Compare with reference inhibitors (e.g., staurosporine) to contextualize potency.

- ADMET profiling : Predict bioavailability via computational tools (e.g., SwissADME). Key parameters include logP (<5), Caco-2 permeability (>0.3 × 10⁻⁶ cm/s), and blood-brain barrier penetration (BBBP) scores .

How does the isopropyl group on the oxadiazole ring impact the compound’s physicochemical and pharmacological properties?

Answer:

The isopropyl group:

- Enhances lipophilicity : Increases logP by ~1.5 units, improving membrane permeability but potentially reducing aqueous solubility .

- Modulates steric effects : Bulkier substituents may reduce binding affinity to flat kinase pockets. Comparative studies with methyl or phenyl analogs show a 2–3 fold difference in IC₅₀ values .

- Influences metabolic stability : The branched alkyl group slows oxidative degradation by cytochrome P450 enzymes, as observed in similar oxadiazole derivatives .

What strategies can address discrepancies in biological activity data between this compound and structurally similar analogs?

Answer:

- Structural alignment : Overlay 3D models (e.g., using PyMOL) to identify divergent substituents. For example, replacing piperidine with pyrrolidine alters conformational flexibility and hydrogen-bonding capacity .

- Dose-response refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to account for non-linear effects.

- Off-target screening : Use panels (e.g., Eurofins SafetyScreen44) to identify unintended interactions with GPCRs or ion channels that may confound results .

What are the critical considerations for designing derivatives to improve the compound’s pharmacokinetic profile?

Answer:

- Bioisosteric replacement : Substitute the oxadiazole with 1,2,4-triazole to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Prodrug strategies : Introduce ester or amide linkages at the piperidine nitrogen to improve oral absorption .

- Salt formation : Hydrochloride salts of similar indole derivatives show improved solubility (e.g., >10 mg/mL in PBS) without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.